Benzyl 2-amino-2-thioxoacetate
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Overview
Description
Benzyl 2-amino-2-thioxoacetate is an organic compound with the molecular formula C₉H₉NO₂S It is a derivative of thioamides and is characterized by the presence of a benzyl group attached to the nitrogen atom of the 2-amino-2-thioxoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-amino-2-thioxoacetate can be synthesized through several methods. One common approach involves the reaction of benzylamine with ethyl 2-amino-2-thioxoacetate in the presence of a suitable solvent such as ethanol. The reaction mixture is typically heated under reflux conditions for several hours to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate green chemistry principles, such as the use of non-toxic solvents and catalysts, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-amino-2-thioxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or thioxo groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzyl-substituted derivatives .
Scientific Research Applications
Benzyl 2-amino-2-thioxoacetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 2-amino-2-thioxoacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
2-Aminothiazole: A heterocyclic compound with a similar thiazole ring structure.
Benzothiazole: Another sulfur-containing heterocycle with diverse biological activities.
Ethyl 2-amino-2-thioxoacetate: A closely related compound differing by the presence of an ethyl group instead of a benzyl group
Uniqueness: Benzyl 2-amino-2-thioxoacetate is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
benzyl 2-amino-2-sulfanylideneacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c10-8(13)9(11)12-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJRARALPXEPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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